Dicloralurea
Description
Contemporary Research Trajectories and Significance of DicloralureaContemporary research involving dicloralurea continues to explore its diverse properties and potential applications. Recent studies have investigated its presence as a metabolite in biological systems, such as in the plasma of growing yaks in the context of dietary protein level researchresearchgate.netmdpi.com. This suggests ongoing research into its metabolic fate and potential physiological effects in animals. Additionally, this compound was included in a phenotype-based drug screening study using zebrafish larvae to identify compounds that modulate M-cell regeneration, indicating its consideration in contemporary biological screening effortsnih.gov. Its mention in patents related to controlled absorption formulations and pesticidal compositions highlights ongoing efforts to develop new applications or improve existing technologies utilizing dicloralureagoogle.com.pggoogle.com.pggoogle.comgoogle.comjustia.com. The significance of this compound research lies in its potential roles across different fields, including animal science, agriculture, and potentially in the development of new chemical products.
Detailed Research Findings:
Research into the synthesis of this compound has compared different pathways based on the raw materials used, such as chloral (B1216628) hydrate (B1144303) and urea (B33335) redalyc.org. Studies have analyzed the effect of variables like reaction medium, solvent type, synthesis pathway, and molar ratio on the reaction yield redalyc.org. For instance, obtaining high yields via the chloral hydrate-urea pathway may require high acid concentrations, an organic solvent, and a specific molar ratio redalyc.org. Conversely, synthesis from chloral-urea might be best performed without acid to prevent urea hydrolysis and maintain yield redalyc.org.
In the context of animal science research, this compound has been identified as a metabolite in studies investigating the impact of dietary protein on yaks. A study analyzing plasma metabolomics in yaks fed different protein levels detected this compound, noting its molecular weight researchgate.netmdpi.com. While the study primarily focused on protein metabolism, the presence of this compound as a detected metabolite suggests its involvement or presence in the metabolic processes of these animals under the experimental conditions researchgate.netmdpi.com.
This compound has also been utilized in high-throughput screening. In a phenotype-based drug screening study using transgenic zebrafish larvae, this compound was among the 1,260 compounds screened for their effects on M-cell regeneration nih.gov. The study aimed to identify compounds with potential neuro-protection or -toxicity profiles nih.gov. While the primary focus was on identifying modulators of regeneration, the inclusion of this compound in such a screen indicates its availability and consideration as a compound of interest in broader biological research nih.gov.
Research into the physical properties of this compound has provided data on its solubility in various solvents at 25 °C guidechem.com. This data is crucial for developing formulations and understanding its behavior in different chemical environments.
| Property | Value | Temperature (°C) |
| Water Solubility | 0.0074 ppm | 25 |
| Ethanol Solubility | 18.8 mg/100 g | 25 |
| Acetone Solubility | 16.8 mg/100 g | 25 |
| Ether Solubility | 2.5 mg/100 g | 25 |
| n-Hexane Solubility | 5.5 mg/100 g | 25 |
| Benzene Solubility | 3.0 mg/100 g | 25 |
| Chloroform Solubility | 1.0 mg/100 g | 25 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-bis(2,2,2-trichloro-1-hydroxyethyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Cl6N2O3/c6-4(7,8)1(14)12-3(16)13-2(15)5(9,10)11/h1-2,14-15H,(H2,12,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPJXIHLNYDVTDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)(Cl)Cl)(NC(=O)NC(C(Cl)(Cl)Cl)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0041852 | |
| Record name | Dichloralurea | |
| Source | EPA DSSTox | |
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Molecular Weight |
354.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless solid; [HSDB] | |
| Record name | Dichloral urea | |
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Solubility |
0.0074 PPM SOL IN WATER @ 25 °C, At 25 °C: 18.8 mg/100 g ethanol, 16.8 mg/100 g acetone, 2.5 mg/100 g ether, 5.5 mg/100 g n-hexane, 3.0 mg/100 g benzene, 1.0 mg/100 g chloroform | |
| Record name | DICHLORAL UREA | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1521 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.63 at 25 °C | |
| Record name | DICHLORAL UREA | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1521 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless crystals | |
CAS No. |
116-52-9 | |
| Record name | 1,3-Bis(2,2,2-trichloro-1-hydroxyethyl)urea | |
| Source | CAS Common Chemistry | |
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| Record name | Dicloralurea [USAN:INN] | |
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| Record name | Dicloralurea | |
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| Record name | Dichloralurea | |
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| Record name | Dicloralurea | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | DICLORALUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Record name | DICHLORAL UREA | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1521 | |
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| Record name | Dicloralurea | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031815 | |
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Melting Point |
196 °C | |
| Record name | DICHLORAL UREA | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1521 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthetic Methodologies and Derivative Chemistry of Dicloralurea
Historical Approaches to Dicloralurea Synthesis
Historically, the synthesis of this compound has been explored through the reaction of urea (B33335) with chloral (B1216628) hydrate (B1144303). redalyc.org Early methods likely involved the direct condensation of these two starting materials under specific conditions. One study investigating the obtention of this compound explored two synthetic pathways depending on the raw materials, including a chloral hydrate-urea route. redalyc.org This historical approach highlights the foundational chemical reaction between urea and the highly electrophilic carbon of chloral hydrate, leading to the addition of the trichloro-1-hydroxyethyl groups to the nitrogen atoms of the urea.
Modern Synthetic Strategies for this compound Production
Modern synthetic strategies for this compound production continue to build upon the core reaction of urea with a chlorinated aldehyde equivalent, typically chloral or chloral hydrate. Research has focused on optimizing reaction conditions, solvents, and catalysts to improve yield and purity. One study examined the reaction of obtaining this compound from two synthetic pathways, evaluating the effect of variables such as reaction medium, solvent type, synthetic route, and molar ratio on the reaction yield. redalyc.org The study indicated that for the chloral hydrate-urea synthesis route, high acid concentrations, an organic solvent, and a specific molar ratio were necessary for high yields. redalyc.org Conversely, the synthesis from chloral-urea was found to be better performed without acid to prevent urea hydrolysis and maintain yield. redalyc.org These findings suggest that modern approaches involve a detailed understanding of reaction kinetics and thermodynamics to control the synthesis effectively.
Derivatization and Analogue Design in this compound Research
The derivatization of this compound involves modifying its chemical structure to create analogues with potentially altered properties. This area of research is crucial for exploring the relationship between structural changes and biological activity. This compound has been noted for its use in the preparation of monoaromatic derivatives of pulvinic acids, which may exhibit antioxidant activity. chemicalbook.comhodoodo.com This indicates that the molecule serves as a scaffold for the synthesis of other compounds with different chemical and potentially biological characteristics.
Structure-Activity Relationship (SAR) Studies of this compound Analogues
Structure-Activity Relationship (SAR) studies aim to identify how specific changes in the chemical structure of a compound affect its biological activity. gardp.orgcollaborativedrug.comwikipedia.orgdrugdesign.org While specific detailed SAR studies solely focused on a wide range of this compound analogues are not extensively detailed in the provided search results, the principle of SAR is fundamental to understanding how modifications to the this compound core or its substituents might influence its properties. SAR analysis involves systematically altering parts of the molecule and evaluating the resulting change in activity. gardp.orgdrugdesign.org This process helps in determining which functional groups or structural features are essential for a particular effect. gardp.orgwikipedia.org For example, in other compound classes, SAR studies have revealed the critical role of specific substituents or the necessity of certain nitrogen atoms for activity. drugdesign.org Applying this methodology to this compound derivatives would involve synthesizing compounds with variations in the trichloroethyl groups, the urea linkage, or by adding other substituents, and then assessing their activities in relevant assays.
Biological Activities and Associated Mechanisms of Action of Dicloralurea
Antimicrobial Properties of Dicloralurea
Research indicates that this compound possesses antimicrobial characteristics, showing activity against both bacteria and fungi. researchgate.netgoogle.comfda.govgoogle.comgoogle.com
Antibacterial Efficacy Studies
Studies have explored the antibacterial effects of this compound. It has been identified as having antibacterial activity in some contexts. researchgate.netgoogle.comgoogle.comnih.gov
Antifungal Research
This compound has also been the subject of antifungal research, with some indications of antifungal properties. google.comfda.gov
Metabolic Modulation by this compound
This compound is recognized for its ability to modulate metabolic processes, particularly in ruminant digestive systems. medchemexpress.comchemsrc.combiorbyt.comtargetmol.combiocompare.commedchemexpress.comchembk.com
Inhibition of Methane (B114726) Production in Ruminant Systems
A significant area of research for this compound is its inhibitory effect on methane production in ruminants. medchemexpress.comchemsrc.combiorbyt.comtargetmol.combiocompare.commedchemexpress.comchembk.com As a veterinary food additive, it has been shown to restrain the formation of methane in the rumen. medchemexpress.comchemsrc.combiorbyt.comtargetmol.combiocompare.commedchemexpress.comchembk.comprobes-drugs.org
Growth Stimulant Effects in Veterinary Science
This compound acts as a growth stimulant in veterinary applications. medchemexpress.comchemsrc.combiorbyt.comtargetmol.combiocompare.commedchemexpress.comchembk.com This effect is linked to its use as a veterinary food additive. medchemexpress.comchemsrc.combiorbyt.comtargetmol.combiocompare.commedchemexpress.comchembk.comprobes-drugs.org
Molecular Mechanisms Underlying this compound's Biological Efficacy
While detailed mechanisms are still under investigation, some research provides insight into the potential molecular interactions of this compound. Computational studies, such as those utilizing machine learning models for drug repurposing, have predicted potential interactions with biological targets. For instance, in one study exploring potential COVID-19 treatments, this compound was predicted to potentially bind to Janus kinases (JAK) 1 and the SARS-CoV-2 main protease (MPro). scienceopen.comnih.gov JAKs are intracellular tyrosine kinases involved in cytokine signaling, and inhibiting their activity could potentially alleviate cytokine storms. scienceopen.comnih.gov This suggests a potential interaction with kinase pathways, although this research was in the context of drug repurposing and not specifically focused on the primary mechanisms behind its established veterinary uses. Further research is needed to fully elucidate the precise molecular mechanisms responsible for this compound's antimicrobial, methane inhibition, and growth stimulant effects.
Identification and Characterization of Molecular Targets
Computational modeling approaches, such as those utilizing graph neural networks (GNN), have been employed to predict the potential molecular targets of various compounds, including this compound. scienceopen.comnih.gov These studies aim to identify existing drugs or molecules that could be repurposed for treating diseases like COVID-19 by targeting specific host or viral proteins. scienceopen.comnih.gov
Janus Kinase (JAK) Inhibition
Janus kinases (JAKs) are a family of intracellular tyrosine kinases crucial for transmitting cytokine signals, which play a significant role in the immune response. scienceopen.comnih.gov Dysregulation of JAK signaling is implicated in conditions like the cytokine storm observed in severe COVID-19 cases. scienceopen.comnih.gov Computational models have predicted this compound as a molecule with potential to bind to JAKs, specifically JAK1 and JAK2, alongside other targets. scienceopen.comnih.gov This predicted inhibitory activity suggests a potential mechanism by which this compound could modulate the inflammatory response. scienceopen.comnih.gov
Main Protease (MPro) Inhibition
The main protease (MPro), also known as 3CLpro, is a critical enzyme for the replication of SARS-CoV-2. Inhibition of MPro can disrupt the viral life cycle. scienceopen.comnih.gov Computational screenings have identified this compound among the top-ranked molecules predicted to have the potential to bind to and inhibit SARS-CoV-2 MPro. scienceopen.comnih.gov This suggests a potential antiviral mechanism of action for this compound by interfering with viral replication. scienceopen.comnih.gov
Table 1: Predicted Multi-Target Binding Potential of this compound
| Predicted Target | PubChem CID | Molecule Name |
| JAK1 + MPro | 8313 | This compound |
| JAK2 + MPro | 8313 | This compound |
Data derived from computational predictions scienceopen.comnih.gov.
Inhibition of SARS-CoV-2 Induced Cell Death
Studies utilizing phenotypic screening assays, such as those involving SARS-CoV-2 induced cytopathicity, aim to identify compounds that can protect cells from viral damage. nih.gov While specific detailed findings for this compound's direct inhibition of SARS-CoV-2 induced cell death were not extensively detailed in the provided search results, the computational studies predicting its activity against MPro and JAKs suggest potential indirect mechanisms for reducing viral-induced cellular damage. scienceopen.comnih.gov The ability to inhibit viral replication (via MPro inhibition) and modulate excessive immune responses (via JAK inhibition) could collectively contribute to the preservation of cell viability during infection. scienceopen.comnih.gov
Pesticidal Activity and Agrochemical Applications of this compound
Beyond its potential biological activities in a medical context, this compound has also been recognized for its utility in agriculture, particularly as a pest control agent and a component in agrochemical formulations. medchemexpress.com
Efficacy as a Pest Control Agent
This compound has been described as a veterinary food additive that exhibits activity as a growth stimulant and inhibits methane production in ruminants. medchemexpress.commedchemexpress.com While the term "herbicide" is mentioned in relation to its use in ruminants, its primary classification in this context appears related to animal feed additives with effects on growth and methane reduction rather than direct pesticidal action on plants or insects in the traditional sense based on the provided abstracts. medchemexpress.commedchemexpress.com However, other compounds with "urea" structures or related to trichloroethanol have shown pesticidal activity, suggesting a chemical basis for potential effects, although direct evidence of broad pesticidal efficacy of this compound on agricultural pests was not prominently featured in the search results focused on its biological and agrochemical roles. google.comgoogle.com.pggoogle.com
Role as a Rheological Modifier in Agrochemical Emulsions
Rheological modifiers are substances used to alter the flow properties of liquids, which is important in agrochemical formulations, particularly for controlling spray drift. google.comgoogle.com Agrochemical emulsions are mixtures of liquids that are typically sprayed onto crops. google.comgoogle.com this compound has been identified in patents related to rheological modifiers for spray drift control in agrochemical emulsions. google.com This indicates that this compound can be used as an additive in these formulations to improve their physical properties, ensuring more accurate and efficient application of the agrochemical active ingredients by reducing the formation of fine droplets prone to drifting away from the target area. google.comgoogle.com
Table 2: Agrochemical Application of this compound
| Application Type | Specific Role | Context |
| Agrochemical Formulations | Rheological Modifier | Spray Drift Control |
Data derived from patent information google.com.
Pharmacological and Toxicological Investigations of Dicloralurea
Cytotoxicity Assessments of Dicloralurea
Cytotoxicity assessments are fundamental to understanding the potential harmful effects of a compound on cells. These studies typically involve exposing various cell types, including cancer cell lines, to different concentrations of the compound and evaluating the resulting impact on cell health and survival.
In Vitro Cytotoxicity Profiling in Cancer Cell Lines (e.g., RB1-deficient cancers)
In vitro cytotoxicity profiling is a common approach to evaluate the direct effects of a compound on cancer cells in a controlled laboratory setting. This involves testing the compound against a panel of cancer cell lines to determine its potency and selectivity. Research in this area may focus on specific cancer types, such as those with deficiencies in the retinoblastoma protein (RB1). RB1 is a tumor suppressor protein, and its deficiency is implicated in various cancers, including some small cell lung cancers and retinoblastoma nih.govcytion.com. Studies utilizing RB1-deficient cancer cell lines, such as WERI-Rb-1 cells derived from retinoblastoma, can provide insights into whether this compound exhibits differential cytotoxicity in the absence of functional RB1 cytion.com. Cytotoxicity assays, such as the MTT assay, are frequently employed to measure the metabolic activity of cells as an indicator of viability after exposure to the compound sigmaaldrich.comresearchgate.net.
Evaluation of Cellular Viability and Proliferation
Evaluation of cellular viability and proliferation are key components of cytotoxicity assessments. Cell viability refers to the number of living cells in a population, while cell proliferation measures the rate of cell division and growth susupport.com. Various methods are used to assess these parameters, including dye exclusion tests like Trypan Blue, which differentiate between live and dead cells based on membrane integrity, and metabolic assays such as MTT, XTT, and WST-1, which measure enzymatic activity in living cells sigmaaldrich.com. Assays that track DNA synthesis, such as BrdU and EdU incorporation, or monitor cell division through fluorescent dyes like CFSE, are used to evaluate proliferation sigmaaldrich.comnih.gov. Changes in cell viability and proliferation rates upon exposure to this compound can indicate a cytotoxic effect susupport.comnih.gov.
Studies on Concentration-Dependent Toxicological Responses
Studies on concentration-dependent toxicological responses are crucial for establishing the relationship between the concentration of a compound and the magnitude of the observed toxic effect. These studies typically involve exposing cells or organisms to a range of concentrations of the compound and measuring a specific toxic endpoint, such as reduced viability or increased DNA damage nih.govnih.govnih.gov. The data from these studies are often used to determine parameters such as the half maximal inhibitory concentration (IC50) for in vitro assays or the lethal concentration 50 (LC50) or lethal dose 50 (LD50) for in vivo studies, representing the concentration or dose at which 50% of the maximum effect is observed nih.govscielo.sa.creuropa.eu. Understanding the concentration-dependent response helps to characterize the potency of this compound's toxic effects nih.gov.
Genotoxicity Research of this compound
Genotoxicity research investigates the potential of a chemical compound to damage genetic material, such as DNA. Damage to DNA can lead to mutations, which are associated with various adverse health effects, including cancer globalresearchonline.net. Common in vitro genotoxicity assays include the bacterial reverse mutation test (Ames test), in vitro chromosomal aberration test, and in vitro micronucleus test globalresearchonline.net. More modern approaches utilize methods like the TGx-DDI transcriptomic biomarker and high-throughput assays such as the CometChip® assay to assess DNA damage and understand the underlying mechanisms researchgate.netnih.gov. Research on the genotoxicity of this compound would involve exposing suitable test systems (e.g., bacterial strains or mammalian cells) to the compound and evaluating the induction of gene mutations, chromosomal damage, or other relevant endpoints nih.govglobalresearchonline.netplymouth.ac.uk.
Biotransformation and Metabolic Fate of this compound
Biotransformation, also known as drug metabolism, is the process by which the body chemically modifies a compound. This process often involves enzymatic reactions that convert the parent compound into metabolites longdom.org. Understanding the biotransformation and metabolic fate of this compound is important because metabolites can have different pharmacological and toxicological properties compared to the parent compound longdom.orgnih.gov.
Identification of this compound Metabolites
The identification of this compound metabolites involves isolating and characterizing the chemical structures of the compounds formed after biotransformation. This is typically done using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) longdom.orgservingpharma.com. In vitro methods utilizing liver microsomes, hepatocytes, or other enzyme systems can be used to generate metabolites in a controlled environment servingpharma.comnuvisan.com. In vivo studies in animal models can also be conducted to identify metabolites present in biological fluids such as urine, bile, or plasma longdom.orgnih.govservingpharma.com. By comparing the metabolic profiles across different species, researchers can assess potential differences in how this compound is processed nuvisan.com. The identification of metabolites provides crucial information for understanding the compound's disposition and potential for generating active or reactive species servingpharma.comnuvisan.com.
Metabolomics Profile Analysis in Biological Systems
Metabolomics is a technology focused on the comprehensive analysis of metabolites and low-molecular-weight compounds within a biological system. frontiersin.orge-enm.org It allows for the systematic identification and quantification of these small molecules, which are involved in biochemical interactions, responses, and functions. frontiersin.org Metabolites are considered the end products of cellular regulatory processes, and their levels reflect the ultimate response of biological systems to genetic or environmental changes. e-enm.orgnih.gov The collective set of metabolites in a biological system constitutes its metabolome. nih.govmetabolon.com Unlike the genome, transcriptome, and proteome, the metabolome is highly dynamic and can change significantly in response to external environmental factors, such as nutrient availability or medications. metabolon.com
Metabolomics profiling can provide insights into metabolic networks and biochemical constituents. researchgate.net Integrated analysis of targeted and untargeted metabolites or network mapping for correlation analysis can indicate the potential role of metabolites in different biological processes. frontiersin.org
This compound has been included in metabolomics studies investigating the effects of dietary changes in animals. For example, this compound was listed as a detected compound in a study analyzing the plasma metabolomics profile of growing yaks fed different dietary protein levels. nih.govcabidigitallibrary.org In this study, this compound had a molecular weight of 352 and a retention time of 0.283. nih.govcabidigitallibrary.org Its variable importance for the projection (VIP) was 2.207, with a fold change (FC) of 0.06 and a p-value of 0.009. nih.govcabidigitallibrary.org These values were considered significant based on the study's criteria (VIP > 1, fold change >2 or <0.5, and p-value < 0.05). nih.govcabidigitallibrary.org
Metabolomics data analysis often involves techniques like principal component analysis (PCA) and orthogonal correction partial least squares discriminant analysis (OPLS-DA) to identify differentially expressed metabolites. nih.gov Analytical techniques commonly used in metabolomics include mass spectrometry (MS), nuclear magnetic resonance (NMR), Fourier transform infrared (FT-IR) spectroscopy, and Raman spectroscopy. e-enm.org MS-based metabolomics is particularly favored due to its wide dynamic range and good sensitivity. e-enm.org
Here is a data table based on the yak metabolomics study results for this compound:
| Compound | Molecular Weight (MW) | Retention Time (RT) | VIP | Fold Change (FC) | p-value |
| This compound | 352 | 0.283 | 2.207 | 0.06 | 0.009 |
Computational Toxicology and In Silico Predictions for this compound
Computational toxicology, also known as in silico toxicology, utilizes computer-based models to predict the toxicological properties of chemicals. immunocure.usnih.govnih.govresearchgate.net This approach aims to assess toxicological risks rapidly and cost-effectively, complementing traditional in vitro and in vivo testing methods. immunocure.usnih.govnih.govresearchgate.net In silico methods can predict toxicity based on a chemical's structure and existing toxicological data, often employing techniques like Quantitative Structure-Activity Relationship (QSAR) and machine learning algorithms. immunocure.usnih.govnih.gov
In silico toxicity prediction is considered a critical tool in the drug development process, helping to identify potential harmful effects early on. immunocure.us It allows for the rapid screening of numerous compounds at a lower cost compared to traditional testing. immunocure.us
While general principles and methods of computational toxicology and in silico prediction are well-established immunocure.usnih.govnih.govresearchgate.netnih.gov, specific in silico predictions directly and solely for this compound regarding its toxicity profile were not prominently detailed in the search results. However, this compound's chemical structure (1,3-bis(2,2,2-trichloro-1-hydroxyethyl)urea) nih.govuni.lu and properties, such as its computed XLogP (predicted) of 2.0 uni.lu, are available and could be used as input for QSAR models or other computational tools to predict various toxicological endpoints.
QSAR models correlate chemical structure with biological activity or toxicity. nih.govnih.govnih.gov These models can be used to predict ADME/T (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.govnih.gov Metabolic simulators are also used in computational toxicology tools like the QSAR Toolbox to predict metabolites, which is crucial for toxicological risk assessment, especially when metabolic activation leads to toxic effects.
The PubChem database, which lists this compound (CID 8313) nih.gov, also provides computed properties and identifiers that are foundational for in silico analyses. nih.gov
Analytical Methodologies for Dicloralurea Characterization and Quantification
Chromatographic Techniques for Dicloralurea
Chromatography plays a significant role in separating this compound from complex mixtures, enabling its subsequent detection and quantification.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds and related substances due to its ability to separate, detect, and quantify various components in a mixture. researchgate.netresearchgate.net Method development in HPLC involves selecting appropriate chromatographic conditions, such as the stationary phase (column), mobile phase composition, flow rate, and detection wavelength, to achieve optimal separation. researchgate.netthermofisher.com
Validation of an HPLC method is a critical step to ensure its reliability, accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantification (LOQ), and robustness. researchgate.netresearchgate.netthermofisher.com Validation parameters are typically assessed according to internationally recognized guidelines. researchgate.netresearchgate.net A developed and validated HPLC method should be specific, capable of separating the analyte from potential interferences, and provide consistent results under varying conditions. thermofisher.comlabmanager.com
While specific detailed research findings on HPLC method development and validation solely for this compound were not extensively available in the search results, the principles of HPLC method development and validation are universally applicable to compounds like this compound. researchgate.netresearchgate.netthermofisher.comlabmanager.com A typical reversed-phase HPLC method might utilize a C18 column with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile, often with a buffer or additive to improve peak shape and separation. researchgate.netresearchgate.net Detection is commonly performed using a UV-Visible detector, provided the analyte has a chromophore that absorbs within the detector's wavelength range. The validation process would involve establishing calibration curves to demonstrate linearity, performing replicate injections to assess precision, analyzing spiked samples to determine accuracy and recovery, and evaluating the method's robustness by introducing small, deliberate variations in parameters. researchgate.netthermofisher.comlabmanager.com
Gas Chromatography (GC) Methodologies
Gas Chromatography (GC) is another separation technique that can be applied to the analysis of volatile or semi-volatile compounds. GC separates components of a mixture based on their boiling points and interaction with the stationary phase in a heated column. thermofisher.com For compounds that are not sufficiently volatile, derivatization might be required to make them amenable to GC analysis.
While direct information on specific GC methodologies for this compound was limited in the search results, GC-Mass Spectrometry (GC-MS) has been mentioned in the context of analyzing various substances, indicating the potential for GC to be coupled with MS for the analysis of compounds in complex matrices. google.comnih.govgoogle.com.pgprotocols.io One study mentioned the use of GC-MS for the analysis of plasma samples, highlighting the sample preparation steps involving extraction and derivatization before GC-MS analysis. nih.govprotocols.io This suggests that if this compound or its degradation products are sufficiently volatile or can be appropriately derivatized, GC or GC-MS could be employed for their analysis, particularly in matrices where this technique is suitable.
Spectroscopic Approaches for this compound Analysis
Spectroscopic techniques provide valuable information about the structure and concentration of this compound based on its interaction with electromagnetic radiation or its mass-to-charge ratio.
Mass Spectrometry (MS) for Identification and Quantification
Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information for the identification and quantification of compounds. thermofisher.combroadinstitute.org MS can be coupled with chromatographic techniques like HPLC (LC-MS) or GC (GC-MS) to separate components before they enter the mass spectrometer. thermofisher.combroadinstitute.orgnih.govyoutube.com This hyphenated approach enhances specificity and sensitivity, particularly for analyzing complex samples.
For this compound (C₅H₆Cl₆N₂O₃), mass spectrometry can provide its molecular weight and fragmentation pattern, aiding in its identification. nih.govuni.lu The monoisotopic mass of this compound is approximately 351.85 Da, and its computed mass is around 354.8 g/mol . nih.govguidechem.comuni.lu MS can be operated in different ionization modes (e.g., electrospray ionization (ESI)) and analysis modes (e.g., multiple reaction monitoring (MRM)) to achieve high sensitivity and specificity for quantification. nih.gov A study on the quantification of diclazuril, another chlorinated compound, in animal plasma by LC/ESI-MS/MS demonstrates the application of MS/MS in MRM mode for sensitive and specific quantification of such compounds in biological matrices. nih.gov This suggests that similar LC-MS or LC-MS/MS approaches could be applicable to the quantification of this compound, especially when high sensitivity is required. Predicted collision cross-section (CCS) values for this compound adducts are available, which can be useful in ion mobility-mass spectrometry. uni.lu
Predicted Collision Cross Section (CCS) Values for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]+ | 352.85823 | 167.1 |
| [M+Na]+ | 374.84017 | 170.9 |
| [M-H]- | 350.84367 | 159.8 |
| [M+NH4]+ | 369.88477 | 177.5 |
| [M+K]+ | 390.81411 | 167.6 |
| [M+H-H2O]+ | 334.84821 | 167.6 |
| [M+HCOO]- | 396.84915 | 155.6 |
| [M+CH3COO]- | 410.86480 | 207.7 |
| [M+Na-2H]- | 372.82562 | 165.2 |
| [M]+ | 351.85040 | 161.1 |
| [M]- | 351.85150 | 161.1 |
Source: PubChemLite uni.lu
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structural elucidation of organic compounds. It provides detailed information about the connectivity and arrangement of atoms within a molecule by analyzing the magnetic properties of atomic nuclei, particularly ¹H and ¹³C. google.comgoogle.com.na
For this compound, NMR spectroscopy, specifically ¹H NMR and ¹³C NMR, can provide characteristic signals corresponding to the different hydrogen and carbon environments in the molecule. nih.gov The presence of the -NH- and -OH groups, as well as the trichloromethyl (CCl₃) and methine (-CH-) carbons, would give rise to distinct signals in the NMR spectra, confirming the proposed structure. nih.gov PubChem provides access to 1D ¹H NMR and ¹³C NMR spectra data for this compound, indicating that these techniques have been applied for its characterization. nih.gov While detailed spectral analysis was not provided in the search results, the availability of this data confirms the utility of NMR in verifying the structure of this compound.
Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy
Infrared (IR) spectroscopy is used to identify functional groups present in a molecule based on the vibrations of its chemical bonds when exposed to infrared radiation. Different functional groups absorb IR radiation at specific frequencies, producing a unique spectrum that serves as a molecular fingerprint. google.comgoogle.com For this compound, IR spectroscopy would show characteristic absorption bands corresponding to the N-H, C=O (urea carbonyl), C-O (hydroxyl), and C-Cl stretching vibrations, as well as O-H stretching. nih.govgoogle.comgoogle.com PubChem indicates the availability of FTIR spectra for this compound, obtained using the KBr wafer technique. nih.gov Specific IR absorption frequencies for this compound were mentioned in a patent, including bands at 3008, 2924, 2143, and 1693 cm⁻¹. google.com Another patent mentioned IR bands at 3355, 2978, 2934, 1711, 1495, 1452, 1366, 1161, 1087, 1065, and 701 cm⁻¹. google.com These spectral data can be used for the identification and verification of this compound.
UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a substance. This technique is useful for compounds that contain chromophores, functional groups that absorb UV-Vis light. The absorption spectrum can be used for both qualitative identification and quantitative analysis (using the Beer-Lambert Law). While the search results did not provide specific details on the UV-Vis spectrum of this compound, the presence of the urea (B33335) carbonyl group and the chlorinated structure might contribute to some UV absorption. UV-Vis detection is commonly used in HPLC, suggesting that this compound likely has some absorption in the UV range, enabling its detection by this method. researchgate.netresearchgate.net
Other Advanced Analytical Techniques Applied to this compound
While a comprehensive review of advanced analytical techniques specifically applied to this compound for its characterization and quantification is limited in the available literature, general principles of certain techniques can be discussed in the context of potential application.
Immunoassays
Immunoassays are analytical methods that leverage the highly specific binding interaction between antigens and antibodies to detect and quantify specific compounds within a sample. nih.gov These methods contribute to determining the content of particular compounds. nih.gov Immunoassays are known for their extremely high specificity. nih.gov Techniques such as Enzyme-Linked Immunosorbent Assay (ELISA) and lateral flow immunoassay (LFIA) are established fluorescence-based immunoassay methods. nih.gov The principle involves an antigen inducing the synthesis of antibodies, which then specifically recognize the antigen. nih.gov While immunoassays offer high sensitivity and selectivity, challenges such as non-specific protein binding and insufficient reproducibility can exist. nih.gov The application of immunoassays for the direct characterization or quantification of this compound is not specifically detailed in the provided search results.
Near Infrared Microscopy (NIRM)
Near Infrared Microscopy (NIRM) is a particle-based analytical method that combines a near-infrared spectrometer with a conventional light microscope. craw.euwallonie.be This technique relies on analyzing the spectral absorbance of individual particles exposed to a near-infrared beam. craw.eu Each particle's unique NIR spectrum serves as a molecular signature reflecting its composition. craw.eu NIRM analysis typically does not require sample treatment; particles are spread on a sample plate and analyzed under the infrared beam. craw.eu Spectra are recorded and compared with libraries of known spectra, often using chemometric analysis. craw.eu NIRM can identify and segregate particles based on their spectral features in the near-infrared region (1100–2500 nm). wallonie.be While NIRM has been applied in areas like the analysis of animal proteins in feed, its specific application for the characterization or quantification of this compound is not described in the provided information. craw.euwallonie.beuliege.be
Analytical Method Validation and Quality Control for this compound
Analytical method validation is a fundamental process that ensures analytical procedures are suitable for their intended purpose, providing documented evidence that a method consistently yields accurate and reliable results. wjarr.comllri.inadryan.comchromatographyonline.com It is crucial for ensuring product quality, therapeutic efficacy, and patient safety, particularly in regulated environments. llri.inadryan.com Key validation parameters include specificity, selectivity, linearity, range, accuracy, and precision. wjarr.comllri.inadryan.comelementlabsolutions.com Method validation confirms that a selective method provides reproducible, reliable, and consistent results adequate for the intended purpose. globalresearchonline.net Quality control, supported by validation, aims to obtain consistent, reliable, and accurate data. wjarr.comresearchgate.net While the principles of analytical method validation and quality control are well-established, specific studies or data pertaining to the validation of analytical methods for this compound were not found in the provided search results.
Specificity and Selectivity Studies
Specificity and selectivity are critical parameters in analytical method validation. Specificity refers to the ability of a method to unequivocally assess the analyte in the presence of components that may be expected to be present in the sample matrix, such as impurities, degradants, or excipients. llri.inelementlabsolutions.comeuropa.euechemi.comloesungsfabrik.de Selectivity, often used interchangeably with specificity, describes the method's ability to discriminate a particular analyte in a complex mixture without interference from other components. wjarr.comeuropa.euechemi.com For chromatographic techniques, specificity and selectivity are often demonstrated by the separation of the analyte peak from other potential peaks. europa.euechemi.com Testing for specificity typically involves analyzing samples with and without potentially interfering materials. wjarr.comeuropa.eu While these principles are applied in the validation of analytical methods, specific studies on the specificity and selectivity of methods for this compound were not detailed in the provided information.
Linearity and Range Determination
Linearity is the ability of an analytical procedure, within a defined range, to obtain test results that are directly proportional to the concentration or amount of the analyte in the sample. globalresearchonline.netgtfch.orgbiorelevant.com The range of an analytical procedure is the interval between the upper and lower concentrations of the analyte for which the method has demonstrated a suitable level of precision, accuracy, and linearity. globalresearchonline.netgtfch.org Linearity is typically established by analyzing a series of samples with known concentrations of the analyte, covering the specified range. elementlabsolutions.comglobalresearchonline.net A linear relationship between the analyte concentration and the instrument response is expected. elementlabsolutions.comglobalresearchonline.neteirgenix.com The correlation coefficient is a measure of the strength of this linear association. globalresearchonline.net While the principles of determining linearity and range are standard in analytical method validation, specific data or findings regarding the linearity and range for this compound analytical methods were not present in the search results.
Accuracy and Precision Assessment
Accuracy expresses the closeness of agreement between the value obtained by the analytical method and the true value or accepted reference value. wjarr.comllri.inelementlabsolutions.comajpaonline.comlabmanager.com It is a measure of the trueness of the results. elementlabsolutions.com Accuracy can be determined by analyzing samples with known concentrations, such as spiked placebo samples or by the standard addition method. wjarr.comajpaonline.com The deviation of the mean result from the nominal or expected value is a measure of accuracy. wjarr.com Precision refers to the closeness of agreement between a series of measurements obtained from multiple analyses of the same homogeneous sample under prescribed conditions. wjarr.comllri.inelementlabsolutions.comresearchgate.netajpaonline.com It is a measure of the repeatability and reproducibility of the method. llri.inresearchgate.netajpaonline.com Precision is usually expressed as the standard deviation or relative standard deviation (coefficient of variation). researchgate.netajpaonline.com Repeatability assesses precision under the same operating conditions over a short interval of time, while intermediate precision considers variations within a laboratory (different days, analysts, equipment), and reproducibility assesses precision between different laboratories. wjarr.comllri.inresearchgate.netajpaonline.com Although accuracy and precision are essential parameters in validating any analytical method, specific assessments of accuracy and precision for this compound analytical methods were not found in the provided search results.
Limit of Detection (LOD) and Limit of Quantification (LOQ) Studies
The Limit of Detection (LOD) is defined as the lowest concentration of an analyte in a sample that can be detected, though not necessarily quantified with acceptable precision and accuracy. The Limit of Quantification (LOQ), also known as the quantitation limit (QL), is the lowest concentration of an analyte in a sample that can be quantified with acceptable precision and accuracy under the stated operational conditions of the method. googleapis.com
According to guidelines such as those from the International Conference on Harmonisation (ICH), the LOD can be estimated by analyzing samples with decreasing concentrations of the analyte or by calculation based on the standard deviation of the response and the slope of the calibration curve. googleapis.com A common approach for estimation is based on a signal-to-noise ratio (S/N), where a ratio of 3:1 is typically used for LOD. googleapis.com
The LOQ is similarly determined, often using a signal-to-noise ratio of 10:1. googleapis.com The validation of the LOQ is particularly important for analytical methods intended to quantify impurities. googleapis.com Validation involves analyzing a suitable number of samples prepared at or near the estimated LOQ to demonstrate that the method meets performance requirements for precision and accuracy at this level. Precision at the LOQ can be evaluated by calculating the relative standard deviation (%RSD) of replicate injections. Accuracy at the LOQ can be assessed by determining the recovery of the analyte from samples prepared at this concentration.
While the general principles for determining LOD and LOQ are well-established in analytical chemistry and method validation guidelines googleapis.com, specific reported studies detailing the determined LOD and LOQ values for this compound using particular analytical methods were not found in the available literature.
Robustness and System Suitability Evaluations
Robustness is a measure of an analytical procedure's capacity to remain unaffected by small, deliberate variations in method parameters. Evaluating robustness helps to ensure the method's reliability during normal use and across different laboratory conditions. Robustness testing involves intentionally varying parameters such as mobile phase composition, flow rate, column temperature, and detector wavelength to assess their impact on the analytical results. The range of variations studied should reflect typical variability encountered in a laboratory. If a method is shown to be robust within a certain range for a parameter, that parameter can be adjusted within that range during routine analysis without requiring revalidation.
Although the concepts of robustness and system suitability are fundamental to the validation of analytical methods in general, specific details or data from robustness and system suitability evaluations conducted for the analysis of this compound were not identified in the available search results.
Environmental Impact and Degradation Studies of Dicloralurea
Environmental Fate and Persistence of Dicloralurea
The environmental fate and persistence of a chemical compound are critical factors in determining its potential ecological impact. Environmental fate describes how a substance moves and transforms in the environment, including processes like degradation, transport, and accumulation. Persistence refers to the length of time a substance remains in a particular environmental compartment before being removed or broken down.
Based on the available information, specific detailed research findings on the environmental fate and persistence of this compound are not extensively described. This compound has been mentioned in the context of environmental effects and persistence in patent documents, suggesting that these aspects are considered, particularly in relation to its use in agricultural formulations google.comgoogle.com. One source generally mentions "Environmental Biodegradation" under the ecological information for this compound, but without providing specific data or study details nih.gov. Another source indicates that researchers are actively studying the degradation products of related compounds to ensure minimal environmental impact, suggesting an awareness of the need to understand how these substances behave in the environment solubilityofthings.com.
While the inherent chemical structure of this compound, with its trichloromethyl groups, might suggest a degree of resistance to rapid degradation, definitive studies quantifying its persistence in various environmental matrices (e.g., soil, water, air) are not present in the provided search results.
Assessment of Environmental Risk Associated with this compound
Environmental risk assessment involves evaluating the potential harm that a substance may cause to the environment. This typically includes hazard identification, exposure assessment, and risk characterization europa.euitrcweb.org. Given the historical and current uses of this compound, an assessment of its environmental risk would be pertinent.
The concept of environmental risk assessment is discussed in general terms in some search results, outlining the process of identifying hazards, assessing exposure pathways, and characterizing risk to non-target organisms and ecosystems europa.euitrcweb.orgder.wa.gov.audes.qld.gov.au. However, a specific, detailed environmental risk assessment specifically for this compound, including comprehensive data on its effects on various environmental receptors (e.g., aquatic organisms, terrestrial invertebrates, plants, soil microorganisms), is not provided in the available snippets.
This compound's historical use as a herbicide implies it was intended to affect plant life, which is a direct environmental impact. Its current use as a veterinary food additive suggests potential excretion into the environment through animal waste. The limited water solubility of this compound (0.0074 ppm at 25 °C) might influence its mobility in aquatic environments, potentially favoring adsorption to soil or sediment particles nih.gov.
While the available information acknowledges the concept of environmental effects and risk in relation to this compound, specific studies quantifying these effects and providing a detailed environmental risk assessment are not present.
Advanced Research Avenues and Future Directions for Dicloralurea
Drug Repurposing Initiatives Involving Dicloralurea
Drug repurposing, the strategy of finding new therapeutic uses for existing drugs or compounds, has gained significant attention as a time and resource-saving alternative to traditional drug discovery. scienceopen.comnih.govfrontiersin.orgjournaljpri.com This approach is particularly valuable in addressing urgent public health needs. nih.govnewcastle.edu.au this compound is being explored within this framework for potential applications beyond its historical uses.
Applications in Antiviral Research (e.g., SARS-CoV-2)
The global health challenges posed by viral outbreaks, such as the COVID-19 pandemic caused by SARS-CoV-2, have accelerated the search for effective antiviral therapies. frontiersin.orgbiorxiv.org Drug repurposing has been a key strategy in this effort, screening existing compound libraries for activity against the virus. biorxiv.orgbiorxiv.orgnih.gov
Research utilizing computational methods, such as few-shot learning, has identified this compound as a molecule with predicted potential to bind to targets relevant in viral infections, including Janus kinases (JAK) and the SARS-CoV-2 main protease (MPro). scienceopen.com JAK inhibitors are of interest due to their role in the cytokine storm associated with severe COVID-19 symptoms. scienceopen.com The main protease is crucial for viral replication. nih.gov While this compound was identified in such computational screenings, further experimental validation is required to confirm its antiviral efficacy against SARS-CoV-2 or other viruses.
Computational Chemistry and Molecular Modeling of this compound
Computational chemistry plays a vital role in modern chemical and pharmaceutical research, offering insights into molecular properties, interactions, and potential biological activities through simulations and calculations. findaphd.compnnl.govucdavis.edu For this compound, computational approaches can provide a deeper understanding of its behavior at the molecular level.
Molecular Docking Simulations for Target Binding Prediction
Molecular docking simulations are a widely used computational technique to predict the preferred orientation and binding affinity of a small molecule (ligand), such as this compound, to a biological target, typically a protein. youtube.comyoutube.comeuropeanreview.org This method is valuable in drug discovery and repurposing to identify potential interactions and rank compounds based on their predicted binding strength. nih.govnih.gov
In the context of drug repurposing for SARS-CoV-2, molecular docking has been employed to screen compounds against viral proteins like the main protease (3CLpro) and spike glycoprotein (B1211001) to identify potential inhibitors. nih.goveuropeanreview.org As mentioned earlier, computational studies have predicted this compound's potential to bind to targets like JAK and MPro, suggesting that molecular docking simulations could be utilized to further investigate these interactions and predict binding modes and affinities. scienceopen.com
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are advanced computational methods that use the principles of quantum mechanics to study the electronic structure, properties, and reactivity of molecules. nih.govrsc.orgkuleuven.bearxiv.org These calculations can provide detailed information about molecular geometry, energy levels, charge distribution, and spectroscopic properties. nih.govplos.orguleth.carsc.orgnih.gov
Applying quantum chemical calculations to this compound can offer insights into its intrinsic electronic properties, the nature of its chemical bonds, and its behavior in different environments. This type of analysis can be crucial for understanding its stability, reactivity, and potential interactions with biological targets or other molecules at a fundamental level. Electronic structure analysis can also help explain the compound's physical and chemical characteristics. rsc.orgnih.govchemrxiv.org
Development of Novel Formulations for this compound (e.g., in Agrochemicals)
Formulation development is a critical aspect of bringing any chemical compound to practical use, particularly in fields like agrochemicals. Novel formulations aim to enhance the efficacy, stability, ease of application, and environmental profile of the active ingredient. researchgate.netbgu.ac.il
While this compound has been described in the context of agrochemicals, including as a herbicide google.com, research into novel formulations would focus on improving its performance and usability in this area. This could involve developing different physical forms, such as water-dispersible granules (WDG) or suspension concentrates (SC), which are common in agrochemical applications. researchgate.netwipo.intcrodaagriculture.com These formulations can offer benefits like improved handling, reduced dust, and better dispersion in water. crodaagriculture.com Microencapsulation is another technique used in agrochemical formulations to provide controlled release or protect the active ingredient. wipo.intgoogleapis.com Research in this area for this compound would explore suitable carriers, surfactants, and processing methods to create stable and effective formulations tailored for specific agrochemical applications. crodaagriculture.comclariant.com
Integration with Omics Technologies in this compound Research (e.g., Metabolomics)
The application of omics technologies, such as metabolomics, genomics, transcriptomics, and proteomics, offers powerful approaches to gain a comprehensive understanding of the biological effects and mechanisms of action of chemical compounds like this compound. These technologies allow for the large-scale analysis of biological molecules, providing insights into the complex molecular changes induced by a compound within a biological system.
Metabolomics, specifically, focuses on the quantitative and qualitative analysis of the complete set of small molecules (metabolites) present in a biological sample. By examining alterations in metabolite profiles, researchers can infer the impact of a compound on metabolic pathways, providing clues about its biochemical activity and potential effects on cellular processes plos.orgnumberanalytics.com. The integration of metabolomics with other omics layers can offer a more holistic view, linking genetic information (genomics), gene expression (transcriptomics), and protein levels (proteomics) to the observed metabolic changes thermofisher.comfrontlinegenomics.commdpi.com. This multi-omics approach is increasingly utilized in various fields, including drug discovery and understanding biological systems tempus.comelifesciences.orgelifesciences.orgnih.gov.
While comprehensive integrated omics studies specifically dedicated to elucidating the mechanism of action of this compound appear limited in the readily available literature, its presence has been noted in metabolomic investigations. For instance, this compound was identified as a differential metabolite in a plasma metabolomics study investigating the effects of different dietary protein levels in growing yaks nih.govresearchgate.net. Although the study's primary focus was dietary protein, the detection and quantification of this compound in plasma samples highlight the capability of metabolomic techniques to identify and measure this compound within a biological matrix. The study reported specific data points for this compound as a detected metabolite:
| Metabolite | Molecular Weight (MW) | Retention Time (RT) | VIP | Fold Change (FC) | p-value |
| This compound | 352 | 0.283 | 2.207 | 0.06 | 0.009 |
Note: Data extracted from a study on yak plasma metabolomics where this compound was identified as a differential metabolite nih.govresearchgate.net. VIP > 1, fold change >2 or <0.5, and p-value < 0.05 indicate significantly different metabolites. nih.govresearchgate.net
This finding, although from a study focused on nutrition, demonstrates the potential of metabolomics to track this compound or its metabolites in vivo. Future research could leverage targeted or untargeted metabolomics approaches to specifically investigate the metabolic fate of administered this compound and its impact on endogenous metabolic pathways in relevant biological models.
Integrating metabolomics data with transcriptomic or proteomic data could provide deeper insights into how this compound might influence gene expression or protein synthesis and how these changes manifest at the metabolic level. For example, if this compound is found to affect a specific metabolic pathway, transcriptomics could reveal if the enzymes involved in that pathway are differentially expressed, while proteomics could indicate changes in the actual protein levels or modifications. Such integrated analyses could help to build a more complete picture of the molecular cascade initiated by this compound exposure.
The application of omics technologies, particularly in an integrated manner, represents a promising avenue for future research on this compound. It holds the potential to uncover detailed molecular mechanisms underlying its reported effects, such as its role as a veterinary food additive that inhibits methane (B114726) production in ruminants or acts as a growth stimulant medchemexpress.comtmu.edu.cnmedchemexpress.comchemsrc.com. While current published integrated omics studies on this compound appear limited, the foundational techniques and their successful application to other compounds suggest that this approach could yield significant findings in understanding this compound's biological interactions.
Q & A
Basic Research Questions
Q. What are the standard analytical techniques for quantifying Dicloralurea in environmental or biological matrices?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry (LC-MS/MS) is commonly used due to this compound’s polar nature and stability in aqueous solutions. Gas chromatography (GC-MS) may require derivatization for volatility. Validation should include spike-recovery tests in relevant matrices (e.g., soil, rumen fluid) to ensure accuracy . Calibration curves must account for potential matrix effects, and limits of detection (LOD) should be established using blank samples spiked with known concentrations.
Q. What is the biochemical basis for this compound’s methane-inhibiting activity in ruminants?
- Methodological Answer : Studies suggest this compound disrupts methanogen archaea in the rumen by interfering with coenzyme M reductase, a key enzyme in methane synthesis. To validate this, researchers can conduct in vitro rumen simulations with varying this compound concentrations, measure methane output via gas chromatography, and correlate results with metagenomic analysis of microbial populations. Comparative studies with other methane inhibitors (e.g., 3-nitrooxypropanol) can clarify specificity .
Q. How can researchers ensure reproducibility in this compound synthesis protocols?
- Methodological Answer : Document reaction conditions rigorously, including solvent purity, temperature gradients, and catalyst ratios (e.g., urea-to-trichloroacetaldehyde molar ratios). Nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) should confirm structural integrity. Purity (>98%) can be validated via melting point analysis and HPLC. Reference synthetic procedures from peer-reviewed studies to minimize variability .
Advanced Research Questions
Q. How can conflicting data on this compound’s ecological persistence be resolved?
- Methodological Answer : Contradictions in half-life studies (e.g., soil vs. aquatic environments) require controlled microcosm experiments with standardized variables (pH, microbial activity, UV exposure). Isotopic labeling (e.g., ¹⁴C-Dicloralurea) enables tracking degradation pathways. Meta-analyses of existing data should stratify results by environmental conditions and analytical methods to identify confounding factors .
Q. What experimental designs are optimal for evaluating this compound’s non-target effects in agroecosystems?
- Methodological Answer : Use tiered ecotoxicological assays:
Acute toxicity : Daphnia magna or Lemna minor assays at environmentally relevant concentrations.
Chronic exposure : Soil microarthropod diversity surveys via Berlese-Tullgren extraction.
Trophic transfer : Stable isotope analysis in food webs (e.g., earthworm-to-predator transfer).
Statistical models (e.g., species sensitivity distributions) can extrapolate risk thresholds .
Q. What interdisciplinary approaches address gaps in this compound’s pharmacokinetic-pharmacodynamic (PK-PD) profile?
- Methodological Answer : Combine in silico modeling (molecular docking with methanogen enzymes) and in vivo ruminant trials with rumen-fistulated animals. Use pharmacokinetic compartmental models to predict tissue residues and withdrawal periods. Synchrotron-based X-ray absorption spectroscopy (XAS) can elucidate metal-binding interactions in complex matrices .
Handling Data Contradictions and Limitations
Q. How should researchers reconcile this compound’s dual classification as a veterinary additive and potential environmental contaminant?
- Methodological Answer : Conduct life-cycle assessments (LCAs) comparing its methane-reduction benefits against ecological risks. Bayesian network models can quantify trade-offs, incorporating variables like livestock productivity gains vs. soil bioaccumulation. Stakeholder engagement (farmers, ecotoxicologists) ensures balanced interpretation .
Q. What statistical frameworks are robust for analyzing non-linear dose-response relationships in this compound studies?
- Methodological Answer : Generalized additive models (GAMs) or Bayesian hierarchical models accommodate non-linear trends. Bootstrap resampling validates confidence intervals for EC₅₀ values. For microbiome data, permutational multivariate analysis of variance (PERMANOVA) assesses compositional shifts .
Tables for Key Data
Key Research Gaps and Future Directions
- Mechanistic Studies : Elucidate this compound’s interaction with non-methanogen microbes using single-cell Raman spectroscopy.
- Long-Term Ecotoxicity : Multi-generational studies on soil nematodes to assess adaptive resistance.
- Global Meta-Analysis : Harmonize regional regulatory data to model transboundary environmental impacts .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
